molecular formula C14H13N5 B13993255 N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine CAS No. 63641-04-3

N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine

Cat. No.: B13993255
CAS No.: 63641-04-3
M. Wt: 251.29 g/mol
InChI Key: VUXCUGZGGHYECH-UHFFFAOYSA-N
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Description

N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine is a chemical compound belonging to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The unique structure of this compound, which includes a tetrazole ring substituted with methyl and diphenyl groups, imparts specific chemical and physical properties that make it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine typically involves the cycloaddition reaction of organic nitriles with sodium azide. This reaction is often catalyzed by zinc salts or other catalysts under mild conditions. For instance, the reaction of sodium azide with nitriles in the presence of zinc salts in water can yield tetrazole derivatives . Additionally, the use of powerful diazotizing reagents like fluorosulfonyl azide (FSO2N3) enables the transformation of amidines and guanidines into tetrazole derivatives in aqueous environments .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Microwave-accelerated methods allow the conversion of inactive nitriles into tetrazoles in solvents like dimethylformamide (DMF) under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the substituents attached to it.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while substitution reactions can introduce new functional groups into the tetrazole structure .

Scientific Research Applications

N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxyl-containing compounds with biological receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and diphenyl groups on the tetrazole ring enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various scientific applications .

Properties

CAS No.

63641-04-3

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

N-methyl-N,1-diphenyltetrazol-5-amine

InChI

InChI=1S/C14H13N5/c1-18(12-8-4-2-5-9-12)14-15-16-17-19(14)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

VUXCUGZGGHYECH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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